4-Bromo-7-methyl-1H-indazole-3-carbaldehyde
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Overview
Description
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of a bromine atom and a formyl group in the structure of this compound makes it a valuable intermediate for the synthesis of various biologically active molecules.
Preparation Methods
The synthesis of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-nitrotoluene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Cyclization: The resulting 4-bromo-3-aminotoluene undergoes cyclization with formic acid to form 4-bromo-7-methyl-1H-indazole.
Formylation: Finally, the indazole compound is formylated using a formylating agent such as Vilsmeier-Haack reagent to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Nucleophiles: Amines, thiols, alcohols.
Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Scientific Research Applications
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex indazole derivatives with potential therapeutic applications.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methyl-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets. These interactions can affect various biological pathways, including signal transduction and gene expression.
Comparison with Similar Compounds
4-Bromo-7-methyl-1H-indazole-3-carbaldehyde can be compared with other similar compounds, such as:
4-Bromo-1H-indazole-3-carbaldehyde: Lacks the methyl group at the 7-position, which may affect its biological activity and reactivity.
7-Methyl-1H-indazole-3-carbaldehyde: Lacks the bromine atom, which may influence its binding affinity and selectivity.
4-Chloro-7-methyl-1H-indazole-3-carbaldehyde: Contains a chlorine atom instead of bromine, which may alter its chemical reactivity and biological properties.
The uniqueness of this compound lies in the presence of both the bromine atom and the methyl group, which can enhance its reactivity and selectivity in various chemical and biological applications.
Properties
IUPAC Name |
4-bromo-7-methyl-2H-indazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUURLZOFXNRLOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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